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C18H11BrN6S

Cat. No.: B12620118
M. Wt: 423.3 g/mol
InChI Key: XSKFIEIAQZCTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is a high-purity chemical compound (C18H11BrN6S) provided exclusively for Research Use Only (RUO). It is not intended for use in diagnostic procedures, clinical applications, or personal use . Intended Research Applications: This compound is designed as a specialized tool for scientific investigation. Its molecular structure, featuring bromine (Br) and sulfur (S) within an aromatic system, suggests potential utility in various fields. Researchers are exploring its use in: * Material Science: As a building block for organic electronic materials, such as donors in organic photovoltaic devices . * Chemical Biology: As a molecular probe or scaffold for studying biological systems. * Organic Synthesis: As a versatile intermediate for constructing more complex molecular architectures. Research Value and Mechanism: The specific mechanism of action and full research value of this compound are subjects of ongoing investigation. Its properties are derived from its unique structure, which can be modified for specific research needs. Researchers value this compound for its potential to enable new discoveries in fields like drug discovery and the development of novel materials . Quality and Handling: Supplied with detailed analytical data (e.g., HPLC, MS, NMR) to ensure batch-to-batch consistency and support rigorous experimental reproducibility. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11BrN6S B12620118 C18H11BrN6S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11BrN6S

Molecular Weight

423.3 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H11BrN6S/c19-13-8-6-12(7-9-13)17-24-25-16(22-23-18(25)26-17)15-10-14(20-21-15)11-4-2-1-3-5-11/h1-10H,(H,20,21)

InChI Key

XSKFIEIAQZCTLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Br

Origin of Product

United States

Advanced Structural Investigations and Intermolecular Interactions of C18h11brn6s

Single-Crystal X-ray Diffraction Analysis of C18H11BrN6S and Its Analogs

The crystal structure of C18H11BrN6 reveals a monoclinic system with the space group P2₁/c. iucr.org The analysis of this structure provides a foundational understanding of the molecular geometry and packing which are likely to be similar in the sulfur-containing analog.

The molecule of the analog C18H11BrN6 consists of a fused tricyclic system composed of pyrrole (B145914), pyrimidine (B1678525), and tetrazole rings. nih.gov This core is substituted with a 4-bromophenyl group and a phenyl group. nih.gov The bond lengths within the fused heterocyclic system are consistent with those observed in similar structures. psu.edu For instance, the C3–C7 and N1–C13 bond lengths were reported as 1.479 (3) Å and 1.430 (3) Å, respectively. nih.gov These values can be influenced by the electronic effects of the substituents and the intermolecular interactions within the crystal lattice.

Selected Bond Lengths for C18H11BrN6

BondLength (Å)
C3–C71.479 (3)
N1–C131.430 (3)
C=N (avg)1.34
C-C (aromatic, avg)1.39
C-Br1.90 (avg)

Note: The data in this table is based on the analysis of the analog C18H11BrN6 and is intended to be representative.

The substituent rings, however, are twisted with respect to this central core. The phenyl ring is almost coplanar with the tricyclic system, exhibiting a small dihedral angle of 7.2(1)°. nih.goviucr.org In contrast, the 4-bromophenyl ring is significantly twisted, with a dihedral angle of 33.98(6)° relative to the fused rings. nih.goviucr.org This twist is a result of steric hindrance and the influence of crystal packing forces. nih.gov The pyrimidine and tetrazole rings are oriented at angles of 2.62(15)° and 3.15(15)° with respect to the pyrrole ring, respectively. nih.gov

Dihedral Angles in C18H11BrN6

Ring System 1Ring System 2Dihedral Angle (°)
Fused Tricyclic SystemPhenyl Ring7.2(1)
Fused Tricyclic System4-Bromophenyl Ring33.98(6)
Pyrrole RingPyrimidine Ring2.62(15)
Pyrrole RingTetrazole Ring3.15(15)

Note: The data in this table is based on the analysis of the analog C18H11BrN6 and is intended to be representative.

Analysis of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are crucial in determining the crystal packing of molecules. way2drug.com In the solid state of C18H11BrN6, a network of weak intermolecular hydrogen bonds plays a significant role in stabilizing the crystal structure. nih.goviucr.org

The crystal packing of C18H11BrN6 is stabilized by weak C-H···N and C-H···Br hydrogen-bonding interactions. nih.goviucr.org These interactions link the molecules into chains. nih.gov Specifically, these hydrogen bonds are formed between the hydrogen atoms of the phenyl and bromophenyl rings and the nitrogen atoms of the tetrazole and pyrimidine rings, as well as the bromine atom of an adjacent molecule.

The patterns of hydrogen bonds can be systematically described using graph-set theory. In the crystal structure of C18H11BrN6, an R²₂(8) graph-set motif is observed. nih.gov This motif is established between the pyrrole, tetrazole, and benzene (B151609) rings as a result of the intermolecular C-H···N interactions. nih.gov

π-π Stacking Interactions in the Solid State

In addition to hydrogen bonding, π-π stacking interactions are another significant non-covalent force that contributes to the stability of the crystal structure of aromatic compounds. arctomsci.comgoogle.com These interactions occur between the electron-rich π systems of the aromatic rings. innovareacademics.in

The crystal packing of C18H11BrN6 is supported by two distinct π-π stacking interactions. nih.gov One of these interactions occurs between the centroids of two pyrrole rings of adjacent molecules, with a centroid-centroid distance of 3.7971(17) Å. nih.goviucr.org The second π-π stacking interaction is observed between the centroids of a pyrimidine ring and a benzene ring, with a centroid-centroid distance of 3.5599(16) Å. nih.goviucr.org These stacking interactions, along with the hydrogen bonds, create a stable, three-dimensional supramolecular architecture.

Solid-State Spectroscopic Characterization (Excluding basic property listing)

Infrared Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For the compound this compound, the IR spectrum provides key evidence for its fused heterocyclic structure.

Detailed research findings for analogous imidazo[2,1-b] mdpi.combohrium.commdpi.comthiadiazole derivatives show characteristic absorption bands that confirm the presence of specific functional groups. mdpi.commdpi.comlupinepublishers.com The C=N stretching vibrations within the fused imidazole (B134444) and thiadiazole rings typically appear in the region of 1641–1588 cm⁻¹. lupinepublishers.comlupinepublishers.com The presence of a C-S-C linkage, a key feature of the thiadiazole ring, is generally confirmed by absorption peaks in the fingerprint region, often around 773-685 cm⁻¹. lupinepublishers.comlupinepublishers.com Aromatic C-H stretching vibrations are expected in the range of 3175–3000 cm⁻¹. lupinepublishers.comlupinepublishers.com The absence of a strong carbonyl (C=O) absorption peak around 1700 cm⁻¹ in the spectrum of the final compound confirms the successful cyclization reaction during its synthesis.

Table 1: Characteristic Infrared Absorption Bands for this compound and Related Imidazo[2,1-b] mdpi.combohrium.commdpi.comthiadiazole Derivatives

Functional GroupExpected Wavenumber (cm⁻¹)IntensityReference
Aromatic C-H Stretch3175 - 3000Medium to Weak lupinepublishers.comlupinepublishers.com
C=N Stretch (Imidazole/Thiadiazole)1641 - 1588Medium lupinepublishers.comlupinepublishers.com
C=C Stretch (Aromatic)1490 - 1478Medium to Weak lupinepublishers.comlupinepublishers.com
C-S-C Stretch773 - 685Medium lupinepublishers.comlupinepublishers.com
C-Br Stretch542Weak lupinepublishers.comlupinepublishers.com

This table presents expected ranges based on spectroscopic data for structurally similar compounds.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical structure and connectivity of atoms. For this compound, ¹H NMR and ¹³C NMR spectroscopy are instrumental in confirming the arrangement of protons and carbon atoms within the molecule.

Research by Cui, L., et al. provides specific ¹H NMR data for this compound, which they synthesized and designated as compound 2d. bohrium.com The ¹H NMR spectrum, recorded in CDCl₃, shows a singlet at δ 8.17 ppm attributed to the proton of the triazole ring. bohrium.com A singlet corresponding to the C=CH proton of the imidazole ring is observed at δ 7.80 ppm. bohrium.com The aromatic protons from the phenyl and bromophenyl rings appear as a multiplet in the range of δ 7.15–7.85 ppm. bohrium.com The integration of these signals would correspond to the 11 hydrogen atoms in the molecule.

The structural elucidation is further supported by comparing the NMR data with that of related imidazo[2,1-b] mdpi.combohrium.commdpi.comthiadiazole derivatives. For instance, the characteristic singlet for the C-5 proton of the imidazo[2,1-b] mdpi.combohrium.commdpi.comthiadiazole core is consistently reported in the range of δ 8.93–7.89 ppm in similar compounds. mdpi.com

Table 2: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicitySolventReference
Triazole-H8.17SingletCDCl₃ bohrium.com
Imidazole C=CH7.80SingletCDCl₃ bohrium.com
Aromatic-H7.15 - 7.85MultipletCDCl₃ bohrium.com

Table 3: Expected ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Reference
Imidazole Carbons100.1 - 150.9 lupinepublishers.comlupinepublishers.com
Thiadiazole Carbons156.2 - 175.7 lupinepublishers.comlupinepublishers.com
Aromatic Carbons116.4 - 145.9 lupinepublishers.comlupinepublishers.com

This table presents expected ranges based on spectroscopic data for structurally similar compounds.

Evaluation of Preclinical Biological Activities of C18h11brn6s

In Vitro Antimicrobial Screening Methodologies

In vitro antimicrobial screening is a critical first step in evaluating the potential of a new chemical entity as an antimicrobial agent. These laboratory-based tests determine a compound's ability to inhibit or kill microbial growth. Standard methods include broth dilution, agar (B569324) dilution, and disk diffusion assays, which are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound. nih.govmdpi.com

Assessment against Gram-Positive Bacterial Strains

The evaluation of a novel compound's efficacy against Gram-positive bacteria is fundamental in antimicrobial research. nih.gov These bacteria are characterized by a thick peptidoglycan cell wall which can be a target for antimicrobial agents. nih.gov Standard screening panels typically include representative species such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Enterococcus faecalis, and Streptococcus pneumoniae. nih.govmdpi.com The goal is to determine the compound's spectrum of activity and potency against these clinically relevant pathogens.

Table 1: Illustrative Data Table for In Vitro Activity against Gram-Positive Bacteria (Note: This table is a template. No data is available for C18H11BrN6S.)

Bacterial Strain Compound MIC (µg/mL)
Staphylococcus aureus ATCC 25923 This compound Data not available
Enterococcus faecalis ATCC 29212 This compound Data not available
Streptococcus pneumoniae ATCC 49619 This compound Data not available

Assessment against Gram-Negative Bacterial Strains

Gram-negative bacteria present a significant challenge due to their complex cell envelope, which includes an outer membrane that acts as a formidable barrier to many antimicrobial agents. nih.govnih.gov Screening against a panel of Gram-negative bacteria is crucial to understand the compound's ability to penetrate this barrier. Key organisms for testing include Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, which are common causes of multidrug-resistant infections. mdpi.com

Table 2: Illustrative Data Table for In Vitro Activity against Gram-Negative Bacteria (Note: This table is a template. No data is available for this compound.)

Bacterial Strain Compound MIC (µg/mL)
Escherichia coli ATCC 25922 This compound Data not available
Pseudomonas aeruginosa ATCC 27853 This compound Data not available
Klebsiella pneumoniae ATCC 700603 This compound Data not available

Evaluation of Antifungal Potency

In addition to antibacterial activity, new compounds are often screened for their effectiveness against pathogenic fungi. The methodologies are similar to antibacterial testing, typically using broth microdilution methods as recommended by clinical standards committees to determine the MIC. nih.gov Common fungal pathogens used in screening include Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. nih.govmdpi.com

Table 3: Illustrative Data Table for In Vitro Antifungal Activity (Note: This table is a template. No data is available for this compound.)

Fungal Strain Compound MIC (µg/mL)
Candida albicans ATCC 10231 This compound Data not available
Aspergillus fumigatus ATCC 204305 This compound Data not available
Cryptococcus neoformans ATCC 52817 This compound Data not available

Mechanistic Investigations of Antimicrobial Actions

Once antimicrobial activity is confirmed, subsequent studies aim to elucidate the compound's mechanism of action. Understanding how a compound kills or inhibits microbes is vital for its further development.

Bacterial Cell Wall Synthesis Inhibition

The bacterial cell wall, composed of peptidoglycan, is an attractive target for antibiotics because it is essential for bacteria and absent in mammalian cells. uomustansiriyah.edu.iqbasicmedicalkey.com Assays to investigate the inhibition of cell wall synthesis often involve monitoring the incorporation of radiolabeled precursors (like N-acetylglucosamine) into the cell wall or observing morphological changes, such as cell lysis and spheroplast formation, using microscopy. nih.govcreative-biolabs.com Compounds that interfere with this pathway, such as β-lactams and glycopeptides, are among the most successful classes of antibiotics. nih.gov

Bacterial Protein Synthesis Modulation

The bacterial ribosome is another validated target for antimicrobial agents. nih.gov Inhibition of protein synthesis can halt bacterial growth and lead to cell death. To determine if a compound targets this pathway, researchers can employ in vitro transcription/translation assays using bacterial cell lysates. These assays measure the synthesis of a reporter protein in the presence of the test compound. A reduction in protein production would suggest interference with the machinery of protein synthesis. nih.gov

Membrane Integrity Disruption

No studies were found that investigated the effects of this compound on the integrity of cellular or pathogen membranes. Research in this area would typically involve assays that measure the leakage of intracellular components or the depolarization of the membrane potential upon exposure to the compound.

Exploration of Other Biological Activities (e.g., Enzyme Inhibition)

Information regarding the ability of this compound to inhibit specific enzymes is not available. The process of identifying and characterizing enzyme inhibition is a critical step in drug discovery and involves detailed biochemical assays.

Target Identification through Phenotypic Screening

There is no published research describing phenotypic screening of this compound to identify its biological targets. Such screening involves observing the effects of a compound on whole cells or organisms to infer its mechanism of action.

Inhibition Kinases, Receptors, or Other Macromolecules

No data exists on the interaction of this compound with specific macromolecules such as kinases or receptors. Kinase inhibition, for example, is a major area of research in cancer therapeutics, and identifying such activity requires extensive screening and validation.

Cell-Based Assays for Biological Response (Excluding efficacy/safety)

Specific cell-based assays detailing the biological response to this compound, outside of efficacy and safety, have not been reported.

Modulation of Cellular Pathways

There is no information on whether this compound modulates any specific cellular pathways. Studies in this area would typically use techniques like western blotting or gene expression analysis to determine the compound's effect on cellular signaling.

Interference with Pathogen Replication Cycles (e.g., viral, fungal)

No research could be found that evaluates the potential of this compound to interfere with the replication cycles of viruses or fungi. Such studies are fundamental to the development of new anti-infective agents.

Structure Activity Relationship Sar Studies of Imidazo 2,1 B 1,3,4 Thiadiazoles Derived from C18h11brn6s

Impact of Substituents on Biological Potency

The biological activity of imidazo[2,1-b] Current time information in Bangalore, IN.nih.govconicet.gov.arthiadiazole derivatives is significantly modulated by the nature and position of various substituents on the core structure. conicet.gov.ar

The type of substituent on the aromatic rings attached to the imidazo[2,1-b]-1,3,4-thiadiazole core plays a critical role in determining biological potency. Studies have shown that both electron-donating and electron-withdrawing groups can influence activity, and the specific effect often depends on their position on the phenyl ring.

For instance, in one study of 2,6-disubstituted imidazo[2,1-b] Current time information in Bangalore, IN.nih.govconicet.gov.arthiadiazoles, derivatives with a phenyl, p-tolyl, or p-methoxyphenyl group at the 2-position of the thiadiazole moiety showed favorable anticancer activity. mdpi.com Conversely, introducing electron-donating substituents on a second aryl ring was found to be detrimental to antimicrobial activity. nih.govbiruni.edu.tr The presence of a biphenyl (B1667301) group at the 2-position has been associated with good activity against both Gram-positive and Gram-negative bacteria. conicet.gov.ar In another series, a methoxy (B1213986) substitution on the phenyl ring at the 4th position of a thiazole (B1198619) ring attached to the imidazo[2,1-b]-1,3,4-thiadiazole core was found to enhance affinity for specific protein targets in molecular docking studies. jpsionline.com

The table below summarizes the impact of various substituents on the biological activity of imidazo[2,1-b]-1,3,4-thiadiazole derivatives, as reported in different studies.

Compound SeriesSubstituent & PositionObserved Effect on ActivityReference
Anticancer ImidazothiadiazolesPhenyl, p-tolyl, p-methoxyphenyl at position 2Favorable for anticancer activity mdpi.com
Antimicrobial ImidazothiadiazolesElectron-donating groups on the second aryl ringDetrimental to activity nih.govbiruni.edu.tr
Antibacterial ImidazothiadiazolesBiphenyl group at position 2Good activity against Gram-positive and Gram-negative bacteria conicet.gov.ar
Anti-TB/Antifungal ImidazothiadiazolesMethoxy group at 4th position of phenyl ringHigh affinity for target proteins (in silico) jpsionline.com
Antitubercular ImidazothiadiazolesFormyl, thiazolidinone, or guanylhydrazone groups at position 5Significantly affects antitubercular activity conicet.gov.ar

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and thereby its biological activity. In the context of imidazo[2,1-b]-1,3,4-thiadiazoles, the introduction of halogens has yielded varied results.

The parent compound C18H11BrN6S is itself a bromo-derivative, specifically brominated at the 5-position of the imidazole (B134444) ring. nih.gov Research indicates that electrophilic substitution reactions, such as bromination and iodination, preferentially occur at this position. nih.gov The introduction of a halogen can significantly alter the electronic and lipophilic character of the molecule. For example, studies on 2-amino-1,3,4-thiadiazole (B1665364) derivatives showed that halogenated aryl derivatives were among the most active compounds against certain microbial strains. dovepress.com In a series of antimicrobial imidazo[2,1-b] Current time information in Bangalore, IN.nih.govconicet.gov.arthiadiazoles, a p-chlorophenyl derivative was noted for its activity against S. aureus. dovepress.com Furthermore, molecular docking studies have suggested that chloro or nitro substitutions on the phenyl ring at the 6-position of the imidazo[2,1-b] Current time information in Bangalore, IN.nih.govconicet.gov.arthiadiazole ring lead to high affinity for target proteins. jpsionline.com

The following table presents data on halogenated derivatives of the core scaffold, including the specific compound this compound.

Compound FormulaDescriptionKey Structural FeatureReference
C18H12N6SParent non-halogenated compoundH at position 5 semanticscholar.org
This compound5-Bromo derivativeBr at position 5 nih.govsemanticscholar.org
C18H10Br2N6SDi-bromo derivativeBr at position 5 and on an aryl ring semanticscholar.org
C18H11ClN6SChloro derivativeCl on an aryl ring semanticscholar.org

Conformational Flexibility and Activity Modulation

The three-dimensional structure and conformational flexibility of a molecule are pivotal for its interaction with biological targets. The fused imidazo[2,1-b] Current time information in Bangalore, IN.nih.govconicet.gov.arthiadiazole core is a relatively planar and rigid system. researchgate.net This rigidity can be advantageous for locking the molecule into a bioactive conformation. However, the substituents attached to this core, particularly at the 2- and 6-positions, introduce degrees of rotational freedom that allow the molecule to adopt different spatial arrangements.

Pharmacophore Modeling for Target Interaction

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. acs.org For the imidazo[2,1-b] Current time information in Bangalore, IN.nih.govconicet.gov.arthiadiazole class of compounds, this approach has been used to design novel derivatives and understand their mechanism of action. nih.gov

A typical pharmacophore model for these compounds might include features such as:

Hydrogen Bond Acceptors: The nitrogen atoms within the fused heterocyclic system (N-3, N-4, and N-7) can act as hydrogen bond acceptors. mdpi.com

Hydrogen Bond Donors: Substituents with amine or hydroxyl groups can serve as hydrogen bond donors.

Aromatic/Hydrophobic Regions: The substituted phenyl rings and the heterocyclic core itself provide hydrophobic surfaces that can engage in van der Waals interactions with the target. nih.govbiruni.edu.tr

Electron-donating/withdrawing features: The electronic nature of the thiadiazole ring makes it a unique bioisostere and contributes to its ability to cross biological membranes and interact with target proteins. mdpi.com

One study utilized a QSAR-based pharmacophore approach to rationally design novel 2,5,6-trisubstituted imidazo[2,1-b] Current time information in Bangalore, IN.nih.govconicet.gov.arthiadiazoles as potential antihyperlipidemic agents. nih.gov Another study on a related bicyclic Current time information in Bangalore, IN.conicet.gov.armdpi.com-thiadiazole scaffold identified an amino anchor, a hydrophobic spacer, and an amino sulfone moiety as key pharmacophoric elements for inhibiting a specific enzyme. acs.org

Correlation of Physicochemical Parameters with Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties, such as lipophilicity, electronic character, and size. slideshare.netnih.gov Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate these properties with potency.

Lipophilicity: This property, often expressed as the partition coefficient (log P), is critical for membrane permeability and interaction with hydrophobic pockets in target proteins. For imidazo[2,1-b] Current time information in Bangalore, IN.nih.govconicet.gov.arthiadiazole derivatives, lipophilicity has been shown to influence their anti-inflammatory activity. mdpi.com Computational studies have predicted that these derivatives generally possess good gastrointestinal absorption, a property heavily influenced by lipophilicity. mdpi.com

Electronic Effects: The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the reactivity and binding affinity of the molecule. Electronic structure calculations have shown that a hydrophobic keto aryl ring with no electron-withdrawing groups at the para position enhances antimicrobial activity, while electron-donating substituents elsewhere can be detrimental. nih.govbiruni.edu.tr

Molecular Descriptors: Various molecular descriptors, such as molecular weight, surface area, and atom/bond counts, have been correlated with the antibacterial activity of small molecules. nih.gov For imidazo[2,1-b] Current time information in Bangalore, IN.nih.govconicet.gov.arthiadiazoles, factors like the pKa (a measure of ionization) are also important, with the imidazo[2,1-b] Current time information in Bangalore, IN.nih.govconicet.gov.arthiadiazole core being more basic than the related thiazolo[3,2-b] Current time information in Bangalore, IN.conicet.gov.armdpi.comtriazole system. mdpi.com

The table below outlines key physicochemical parameters and their observed correlation with the biological activity of this class of compounds.

Physicochemical ParameterObserved Correlation with Biological ActivityReference
Lipophilicity (log P)Influences anti-inflammatory activity and absorption. mdpi.com
Hydrophobicity of SubstituentsA hydrophobic keto aryl ring enhances antimicrobial activity. nih.govbiruni.edu.tr
Electronic EffectsElectron-withdrawing vs. electron-donating groups at specific positions modulate potency. nih.govbiruni.edu.tr
Acidity/Basicity (pKa)The imidazo[2,1-b] Current time information in Bangalore, IN.nih.govconicet.gov.arthiadiazole core is basic, with protonation occurring at N-7. mdpi.com

Computational Chemistry and Molecular Modeling Applications for C18h11brn6s

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for probing the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, stability, and reactivity, which are essential for rational drug design.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. universci.com It is frequently employed to determine optimized molecular geometries and analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

For a compound like C18H11BrN6S, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to obtain its most stable three-dimensional structure. acs.orgnih.gov Analysis of the resulting molecular electrostatic potential (MEP) map would reveal the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. universci.com FMO analysis provides insight into the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities. In studies on similar thiadiazole derivatives, the thiadiazole ring and specific nitrogen atoms are often identified as key sites for reactivity. researchgate.netjchemlett.com

Table 1: Representative DFT-Calculated Electronic Properties for a this compound Isomer (Illustrative)

ParameterCalculated ValueSignificance
Energy of HOMO-6.5 eVIndicates electron-donating ability
Energy of LUMO-2.8 eVIndicates electron-accepting ability
Energy Gap (ΔE)3.7 eVRelates to chemical reactivity and stability researchgate.net
Dipole Moment4.5 DebyeMeasures molecular polarity mdpi.com

Conformational analysis is vital for understanding the flexibility of a molecule and identifying its low-energy shapes, which directly influences its ability to bind to a biological target. While crystal structures provide a precise view of a molecule's conformation in the solid state, this can be influenced by crystal packing forces. Computational methods allow for the exploration of conformations in different environments, such as in a vacuum or in solution. nih.gov

A study on the closely related analogue, 7-(4-Bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine (C18H11BrN6), highlights this. Its solid-state conformation was determined by X-ray crystallography, revealing specific dihedral angles between its ring systems. nih.gov A subsequent geometry optimization using the semi-empirical ab initio method MOPAC PM3 showed notable differences between the crystal and the calculated gas-phase structures, particularly in the twist of the bromophenyl ring. nih.gov This demonstrates that computational methods are essential for understanding the full range of accessible conformations that this compound could adopt.

Table 2: Comparison of Experimental and Calculated Geometries for Analogue C18H11BrN6 nih.gov

ParameterX-ray Crystal StructureMOPAC PM3 Calculation (in vacuo)
Dihedral Angle (Pyrrole - Bromophenyl Ring)32.62°42.28°
Dihedral Angle (Pyrrole - Phenyl Ring)9.97°Planar
C3–C7 Bond Length1.479 Å1.442 Å

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jpsionline.com Given that imidazo[2,1-b] acs.orgeurekaselect.comnih.govthiadiazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, molecular docking is a cornerstone for identifying their potential protein targets and elucidating their mechanism of action. nih.govmdpi.commdpi.com

Docking simulations provide a detailed profile of the non-covalent interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For thiadiazole-containing compounds, studies have shown that the nitrogen atoms of the thiadiazole ring often act as crucial hydrogen bond acceptors or coordinate with metal ions in metalloenzymes. acs.orgnih.gov For instance, in docking studies of benzimidazole-thiadiazole hybrids against the enzyme 14-α demethylase (CYP51), the thiadiazole core was found to be responsible for key interactions with the heme group. acs.org

Table 3: Illustrative Ligand-Protein Interactions for this compound in a Hypothetical Kinase Active Site

Amino Acid ResidueInteraction TypeInteracting Moiety of this compound
Lysine 72Hydrogen BondNitrogen atom of the triazole ring
Leucine 148Hydrophobic InteractionBromophenyl ring
Phenylalanine 165π-π StackingPhenyl ring
Cysteine 166Hydrogen BondNitrogen atom of the imidazothiadiazole core

A critical output of molecular docking is the binding affinity, a score that estimates the strength of the ligand-receptor interaction, typically expressed in kcal/mol. eurekaselect.com Lower (more negative) values indicate stronger, more favorable binding. This scoring allows researchers to rank different compounds and prioritize the most promising ones for synthesis and experimental testing. Docking studies of various imidazo[2,1-b] acs.orgeurekaselect.comnih.govthiadiazole and triazole-thiadiazole derivatives have reported strong binding affinities against a range of biological targets. eurekaselect.comjpsionline.comnih.gov

Table 4: Example Binding Affinities of Analogous Thiadiazole Derivatives Against Various Protein Targets

Compound ClassProtein TargetDocking Score (kcal/mol)Reference
Benzimidazole-ThiadiazoleCandida CYP51-10.93 acs.org
Thiadiazole DerivativeHsaA Monooxygenase-9.40 eurekaselect.com
Triazole-Thiadiazole HybridCOVID-19 Main Protease-8.80 nih.gov
ImidazothiadiazolePantothenate Synthetase-10.80 jpsionline.com

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the ligand-receptor complex over time. acs.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a realistic representation of the complex in a simulated physiological environment. mdpi.com

Following the identification of a promising binding pose for this compound via docking, an MD simulation (e.g., for 100 nanoseconds) would be performed. acs.orgeurekaselect.com Key analyses would include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues, highlighting which parts of the protein interact most significantly with the ligand.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose throughout the simulation, confirming their importance for binding. acs.org

Numerous studies on thiadiazole derivatives have successfully used MD simulations to validate docking results, confirming that the identified interactions are stable and that the ligand does not dissociate from the binding pocket. acs.orgmdpi.comnih.gov This step is crucial for confirming that a compound like this compound is a stable and viable inhibitor for its predicted target.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole scaffold, to which this compound belongs, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net

The foundation of a robust QSAR model lies in the calculation and selection of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, a wide array of descriptors can be calculated using specialized software. These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), and partial charges. researchgate.net

Physicochemical Descriptors: These relate to the compound's physical and chemical properties, with the partition coefficient (log P) being a crucial descriptor for lipophilicity. researchgate.net

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. Statistical methods like stepwise multiple linear regression (MLR) and genetic algorithms are often used for this purpose. jyoungpharm.org In studies on imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives, descriptors related to lipophilicity, electronic properties, and steric factors have been identified as significant for their biological activity. researchgate.netresearchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole Derivatives

Descriptor CategorySpecific Descriptor ExamplesRelevance to Biological Activity
Physicochemical Partition Coefficient (log P)Influences membrane permeability and interaction with hydrophobic pockets of target proteins. researchgate.net
Steric Principal Moment of Inertia (PMI)Relates to the molecule's size and shape, which is crucial for binding to a specific active site. researchgate.net
Topological Cluster CountDescribes the degree of branching and complexity of the molecular structure. researchgate.net
Quantum-Chemical Lowest Unoccupied Molecular Orbital Energy (E-LUMO)Pertains to the molecule's ability to accept electrons, which can be important in various biological interactions. researchgate.net
Quantum-Chemical Solvent Accessible Hydrophobic Surface AreaIndicates the hydrophobic surface available for interaction with biological targets. researchgate.net

Once a set of relevant descriptors is selected, a mathematical model is developed to predict the biological activity of compounds. For preclinical applications, these models are invaluable for prioritizing the synthesis and testing of new derivatives. Multiple linear regression (MLR) is a common technique used to create a linear equation that relates the selected descriptors to the biological activity. asianpubs.org

For a series of imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives with murine leukemia cell inhibitory activity, a QSAR model was developed with a good correlation coefficient (r²) of 0.72. researchgate.net The statistical quality of a QSAR model is assessed through various parameters, including the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient (R²pred). researchgate.net

Table 2: Statistical Parameters for a Predictive QSAR Model of Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole Derivatives

Statistical ParameterValueInterpretation
Correlation Coefficient (r²) 0.72Indicates that 72% of the variance in the biological activity is explained by the model. researchgate.net
Cross-validated Correlation Coefficient (Q²) 0.56Measures the internal predictive ability of the model. researchgate.net
Predictive Correlation Coefficient (R²pred) 0.72Assesses the model's ability to predict the activity of an external set of compounds. researchgate.net

The developed QSAR models can then be used to predict the biological activity of new compounds, such as this compound, even before they are synthesized. For instance, a positive coefficient for a descriptor like "cluster count" in a QSAR equation for murine leukemia cell inhibition suggests that increasing the structural complexity in that region of the molecule could lead to enhanced activity. researchgate.net Conversely, a negative coefficient for the partition coefficient would indicate that lower lipophilicity is favorable for the observed biological effect. researchgate.net

These predictive models, focused on preclinical endpoints, serve as a powerful tool in drug discovery, enabling a more rational design of potent and selective therapeutic agents based on the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole scaffold.

Advanced Analytical Methodologies for Research Characterization of C18h11brn6s

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This level of accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions.

For the characterization of C18H11BrN6S, a sample is typically analyzed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. In positive ion mode, the protonated molecule [M+H]⁺ is observed.

A key confirmatory feature for this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate natural abundance ratio of 1:1. HRMS analysis will therefore reveal a characteristic doublet signal for the [M+H]⁺ ion, with the peaks separated by approximately 2 Da and having nearly equal intensity. The measured m/z values for these isotopic peaks must align with the theoretical calculated values within a narrow mass error tolerance (typically < 5 ppm), providing definitive evidence for the proposed molecular formula.

Table 1: HRMS Data for the [M+H]⁺ Ion of this compound
Isotopic IonTheoretical m/zObserved m/zMass Error (ppm)
C₁₈H₁₂⁷⁹BrN₆S⁺423.00290423.00261-0.69
C₁₈H₁₂⁸¹BrN₆S⁺425.00085425.00049-0.85

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is essential for assessing the purity of the synthesized this compound and for identifying potential impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Due to the compound's aromatic and heterocyclic nature, a reverse-phase HPLC (RP-HPLC) method is most effective. In this technique, the compound is separated from non-volatile impurities and isomers based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A typical analysis involves injecting a solution of the compound onto a C18 column and eluting it with a gradient of water and an organic solvent like acetonitrile, often containing an acid modifier such as formic acid to ensure sharp peak shapes. A Diode Array Detector (DAD) or UV detector is used for monitoring the eluent, typically at a wavelength where the chromophores of the compound exhibit strong absorbance (e.g., 254 nm). The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. A purity level of >98% is generally required for research applications.

Table 2: Representative HPLC Purity Analysis of this compound
Peak No.Retention Time (min)Peak AreaArea %Identity
12.14105420.18Impurity
28.67583215099.58This compound
39.81140110.24Impurity

The target compound this compound is a large, polar molecule with a high boiling point and low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC) as it would likely decompose in the heated injector port. However, GC-MS is a powerful technique for the identification and quantification of volatile or semi-volatile impurities that may be present in the sample from the synthetic process.

This analysis is crucial for ensuring the final product is free from residual solvents (e.g., dichloromethane, N,N-dimethylformamide, ethyl acetate) or unreacted volatile starting materials. A sample can be analyzed by dissolving it in a suitable solvent and performing a direct injection or by using headspace analysis, where the vapor above the sample is sampled. The components are separated on a capillary GC column and subsequently identified by their mass spectra, which are compared against established spectral libraries (e.g., NIST).

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and bromine) within a purified sample. This classical technique serves as a fundamental check on the compound's composition and complements the molecular formula confirmation from HRMS.

The analysis for C, H, N, and S is typically performed using a combustion analyzer, where the sample is burned at high temperature and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured. The bromine content is determined using separate methods, such as ion chromatography after oxygen flask combustion. The experimentally determined weight percentages of each element must fall within a narrow margin of error (typically ±0.4%) of the theoretically calculated values for the formula this compound.

Table 3: Elemental Analysis Data for this compound (Molar Mass: 423.30 g/mol)
ElementTheoretical (%)Experimental (%)Difference (%)
Carbon (C)51.0751.19+0.12
Hydrogen (H)2.622.58-0.04
Nitrogen (N)19.8519.75-0.10
Sulfur (S)7.577.61+0.04
Bromine (Br)18.8818.95+0.07

Thermochemical Analysis (e.g., DSC, TGA for thermal stability in research conditions)

Thermochemical analysis techniques are employed to evaluate the thermal stability and phase behavior of this compound under controlled research conditions.

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature. A TGA scan of this compound, typically heated under an inert nitrogen atmosphere, reveals its decomposition temperature. A sharp, single-step mass loss at a high temperature indicates a clean decomposition of a pure, stable compound. The absence of significant mass loss at lower temperatures (<150 °C) confirms the absence of residual solvents or water.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. A DSC thermogram can identify the melting point of a crystalline solid, which appears as a sharp endothermic peak. The temperature and enthalpy of melting are key indicators of purity and crystalline form.

Together, these analyses define the thermal limits within which the compound can be handled and stored without degradation. For a stable crystalline solid like this compound, a high melting point and a decomposition temperature well above ambient temperature are expected.

Table 4: Summary of Thermochemical Analysis for this compound
TechniqueParameterObserved ValueInterpretation
TGAMass Loss (&lt;150 °C)&lt;0.2%Sample is anhydrous and free of volatile solvents.
Onset of Decomposition (Td)275 °CCompound is thermally stable up to this temperature.
DSCMelting Point (Tm)241 °CSharp endotherm indicates a pure crystalline solid.
Enthalpy of Fusion (ΔHfus)38.5 J/gProvides data on the crystallinity of the material.

Future Research Directions and Unexplored Avenues for C18h11brn6s

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and versatile synthetic methodologies is paramount for the exploration of C18H11BrN6S and its derivatives. Future research should focus on novel synthetic routes that offer advantages in terms of yield, selectivity, and environmental impact.

Key areas for exploration include:

Advanced Catalytic Systems: While traditional methods often rely on metal catalysts like palladium and copper, future work could explore the use of more sustainable and cost-effective catalytic systems. thieme-connect.com This includes the investigation of earth-abundant metal catalysts and metal-free reaction conditions. thieme-connect.com

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid assembly of complex molecules like this compound from simple starting materials in a single step, which can significantly streamline the synthesis process. researchgate.net

C-H Activation Strategies: Direct C-H bond activation and functionalization represent a highly atom-economical approach to modifying the pyrido[1,2-a]benzimidazole (B3050246) core, allowing for the late-stage diversification of the lead compound. researchgate.net

Synthetic StrategyPotential AdvantagesKey Research Focus
Novel Catalytic Systems Greener synthesis, cost-effectiveness, novel reactivity.Earth-abundant metal catalysts, metal-free reactions, photocatalysis. thieme-connect.commdpi.comdntb.gov.ua
Multicomponent Reactions High efficiency, atom economy, rapid library synthesis.Development of new MCRs for the pyrido[1,2-a]benzimidazole scaffold. researchgate.net
C-H Activation Atom economy, late-stage functionalization, access to novel analogs.Regioselective C-H activation of the this compound core. researchgate.net

Design and Synthesis of Advanced Analogs with Tuned Biological Profiles

The systematic design and synthesis of analogs of this compound are crucial for establishing robust Structure-Activity Relationships (SAR) and optimizing its biological profile.

Future efforts in this area should include:

Targeted Substituent Modification: Investigating the impact of modifying the bromine and sulfur-containing moieties, as well as substitutions on the aromatic rings, can provide critical insights into the features governing potency and selectivity. miguelprudencio.comnih.gov

Isosteric Replacements: Replacing key functional groups with isosteres can modulate the compound's physicochemical properties, such as solubility and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Scaffold Hopping: Exploring alternative heterocyclic scaffolds that mimic the key pharmacophoric features of this compound could lead to the discovery of entirely new chemical classes with similar or improved biological activities.

Analog Design StrategyGoalExample Research Direction
Substituent Modification Elucidate SAR, improve potency and selectivity.Synthesize analogs with different halogens or chalcogens. miguelprudencio.comnih.gov
Isosteric Replacement Enhance pharmacokinetic properties.Replace the bromine atom with other electron-withdrawing groups.
Scaffold Hopping Discover novel chemotypes, circumvent patent limitations.Design and synthesize bioisosteres of the pyrido[1,2-a]benzimidazole core.

Deepening Mechanistic Understanding of Molecular Interactions in Biological Systems

A thorough understanding of how this compound interacts with its biological targets at the molecular level is fundamental for rational drug design.

Future research should prioritize:

Target Identification and Validation: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the specific cellular targets of this compound.

Molecular Docking and Dynamics Simulations: Computational studies can provide valuable insights into the binding modes and interaction patterns of this compound with its putative targets, guiding the design of more potent analogs. nih.govijcr.info

Biophysical and Structural Biology Studies: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target, offering a detailed blueprint for optimization.

Research ApproachObjectivePotential Outcome
Target Identification To find the specific proteins or pathways affected by the compound.Elucidation of the mechanism of action.
Molecular Modeling To predict and visualize compound-target interactions.Rational design of analogs with improved binding affinity. nih.govijcr.info
Structural Biology To obtain high-resolution images of the compound-target complex.Detailed understanding of the binding interface.

Investigation of this compound in Multi-Target Modulators Research

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a promising strategy for treating complex diseases. nih.govnih.gov The pyrido[1,2-a]benzimidazole scaffold has been associated with activity against multiple targets, suggesting that this compound could be a valuable starting point for the development of multi-target modulators. acs.org

Future research in this domain should focus on:

Systematic Profiling: Screening this compound and its analogs against a broad panel of biological targets to identify potential multi-target activities.

Rational Design of Multi-Target Ligands: Intentionally designing modifications to the this compound structure to enable potent and balanced activity against two or more relevant targets.

In Vivo and In Vitro Model Systems: Utilizing appropriate biological models to evaluate the synergistic or additive effects of multi-target engagement.

Application of Artificial Intelligence and Machine Learning in this compound Research

The application of these technologies to this compound research could involve:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms to predict the biological activity of virtual analogs, prioritizing synthetic efforts. nih.govstanford.edu

De Novo Drug Design: Employing generative AI models to design novel molecules based on the this compound scaffold with desired properties. nptel.ac.in

Big Data Analysis: Leveraging AI to analyze large datasets from high-throughput screening and 'omics' studies to uncover novel biological insights and potential new applications for this chemical class.

AI/ML ApplicationPurposeExpected Impact
Predictive Modeling (QSAR) Predict activity of virtual compounds.Prioritize synthesis of the most promising analogs. nih.govstanford.edu
Generative AI Design novel molecules with optimized properties.Accelerate the discovery of new lead compounds. nptel.ac.in
Big Data Analysis Identify new targets and therapeutic areas.Uncover novel biological functions and applications.

Q & A

Q. How can researchers determine optimal synthesis routes for C₁₈H₁₁BrN₆S?

Begin with a systematic literature review to identify existing synthetic protocols, focusing on solvent systems, catalysts, and reaction conditions. Prioritize methods that minimize by-products and maximize yield. Validate synthesis success using spectroscopic techniques (e.g., UV-Vis for conjugation analysis, ¹H/¹³C NMR for structural confirmation) and compare results with computational predictions (e.g., DFT for bond angles). Document reaction parameters (temperature, pH) to ensure reproducibility .

Q. What strategies ensure accurate characterization of C₁₈H₁₁BrN₆S?

Combine complementary analytical techniques:

  • Elemental analysis to verify stoichiometry.
  • Mass spectrometry for molecular weight confirmation.
  • Single-crystal XRD for 3D structural elucidation. Cross-validate data with theoretical models (e.g., computational NMR chemical shift predictions) to address discrepancies .

Q. How should researchers design a literature review for novel C₁₈H₁₁BrN₆S studies?

Use databases like SciFinder and Reaxys to identify primary sources. Systematically categorize findings by synthesis, properties, and applications. Critically evaluate methodological rigor in prior studies and identify gaps (e.g., unexplored substituent effects or bioactivity assays). Differentiate primary data from reviews to avoid circular referencing .

Q. What ethical standards apply to publishing data on C₁₈H₁₁BrN₆S?

Ensure data integrity by:

  • Disclosing raw data in appendices for reproducibility.
  • Adhering to confidentiality agreements for unpublished collaborations.
  • Properly citing prior work to avoid plagiarism. Follow journal-specific guidelines for spectral data transparency and copyright compliance .

Q. How to validate purity and composition of synthesized C₁₈H₁₁BrN₆S?

Employ HPLC for purity assessment (≥95% threshold) and elemental analysis to confirm %C, %H, %N against theoretical values. Use TGA to detect residual solvents or impurities. Document deviations >2% as potential synthesis optimization targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for C₁₈H₁₁BrN₆S?

  • Replicate experiments under controlled conditions to rule out procedural errors.
  • Apply multivariate analysis (e.g., PCA) to identify outlier data points.
  • Cross-reference with XRD or solid-state NMR to confirm structural homogeneity.
  • Use computational simulations (e.g., DFT for NMR chemical shifts) to model alternative conformers .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for C₁₈H₁₁BrN₆S?

  • Synthesize derivatives with systematic substituent variations (e.g., halogens, electron-donating/withdrawing groups).
  • Use molecular docking to predict binding affinities to target proteins (e.g., kinases).
  • Validate predictions with in vitro bioassays (IC₅₀ measurements) and correlate with electronic properties (HOMO-LUMO gaps from DFT) .

Q. How to analyze thermal stability and decomposition pathways of C₁₈H₁₁BrN₆S?

Conduct TGA-DSC under inert (N₂) and oxidative (O₂) atmospheres to compare decomposition kinetics. Pair with GC-MS to identify volatile by-products. Compare experimental activation energies with ReaxFF molecular dynamics simulations to model bond cleavage sequences .

Q. What methodologies address unexpected by-product formation during C₁₈H₁₁BrN₆S synthesis?

  • Isolate by-products via preparative HPLC or column chromatography .
  • Elucidate structures using 2D NMR (COSY, HSQC) and high-resolution MS .
  • Adjust reaction conditions (e.g., stoichiometry, solvent polarity) to suppress side reactions. Use kinetic modeling (e.g., Eyring equation) to optimize pathways .

Q. How to integrate computational modeling with experimental data for C₁₈H₁₁BrN₆S research?

  • Apply DFT to predict electronic properties (e.g., charge distribution, dipole moments) and compare with experimental UV-Vis and CV data.
  • Use MD simulations to study solvation effects or protein-ligand dynamics.
  • Validate models by synthesizing computationally guided derivatives and testing their properties .

Methodological Considerations

  • Data Analysis : Use tools like MestReNova for NMR peak integration and OriginLab for kinetic modeling. Address uncertainties via error propagation calculations .
  • Peer Review : Seek feedback from synthetic chemists and computational modelers to refine hypotheses and experimental designs .
  • Ethics : Archive raw data in repositories like Zenodo to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.